molecular formula C26H21N3O4 B2601268 N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-19-7

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2601268
CAS No.: 877657-19-7
M. Wt: 439.471
InChI Key: YYQKTKGZPSBFPS-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
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Scientific Research Applications

  • Urease Inhibition and Molecular Docking Studies : N-benzyl substituted acetamide derivatives demonstrate significant activity in urease inhibition. Molecular docking studies indicate these compounds bind to the non-metallic active site of the urease enzyme. This activity suggests potential applications in addressing diseases related to urease activity, such as certain types of infections or gastric conditions (Gull et al., 2016).

  • Synthesis of Antitumor Agents : N-benzyl substituted acetamide derivatives have been synthesized and evaluated for their anticancer properties. For example, compounds related to N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown in vitro cell growth inhibitory activity, indicating potential applications in cancer research and treatment development (Al-Sanea et al., 2020).

  • Development of New Analgesic and Anti-Inflammatory Agents : Research has been conducted on the synthesis of novel compounds derived from N-benzyl substituted acetamide for their potential use as analgesic and anti-inflammatory agents. These compounds have been tested for cyclooxygenase inhibition, with some showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antibacterial and Antifungal Activities : N-benzyl substituted acetamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown effectiveness against a range of bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Maddila et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of p-toluidine with 3,4-dihydro-2H-pyran-2,5-dione to form 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione. This intermediate is then reacted with 2-aminobenzaldehyde to form 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione. The final step involves the reaction of this intermediate with N-benzylacetoacetamide to form the target compound.", "Starting Materials": [ "p-toluidine", "3,4-dihydro-2H-pyran-2,5-dione", "2-aminobenzaldehyde", "N-benzylacetoacetamide" ], "Reaction": [ "Step 1: Condensation of p-toluidine with 3,4-dihydro-2H-pyran-2,5-dione in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione.", "Step 2: Reaction of 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione with 2-aminobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione.", "Step 3: Reaction of 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione with N-benzylacetoacetamide in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS No.

877657-19-7

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-benzyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-17-11-13-19(14-12-17)29-25(31)24-23(20-9-5-6-10-21(20)33-24)28(26(29)32)16-22(30)27-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

YYQKTKGZPSBFPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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